molecular formula C6H12BrNO2S B1517020 4-Bromo-1-methanesulfonylpiperidine CAS No. 1082872-21-6

4-Bromo-1-methanesulfonylpiperidine

Cat. No.: B1517020
CAS No.: 1082872-21-6
M. Wt: 242.14 g/mol
InChI Key: HPDJCNCSOTUFOE-UHFFFAOYSA-N
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Description

4-Bromo-1-methanesulfonylpiperidine is a chemical compound with the molecular formula C6H12BrNO2S. It is a brominated derivative of piperidine, featuring a methanesulfonyl group at the 1-position and a bromine atom at the 4-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Common Reagents and Conditions:

    Major Products Formed:

    • Oxidation: The oxidation of 4-Bromo-1-methanesulfonylpiperidine can lead to the formation of corresponding sulfonyl compounds.

    • Reduction: Reduction reactions can produce piperidine derivatives with reduced functional groups.

    • Substitution: Substitution reactions can yield a variety of substituted piperidine derivatives, depending on the nucleophile used.

    Scientific Research Applications

    • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.

    • Industry: It is employed in the synthesis of various industrial chemicals and materials.

    Mechanism of Action

    The mechanism by which 4-Bromo-1-methanesulfonylpiperidine exerts its effects depends on its specific application. In biochemical studies, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological system under study.

    Comparison with Similar Compounds

    • 4-Bromopiperidine

    • 1-Bromopiperidine

    • 4-Chloro-1-methanesulfonylpiperidine

    • 1-Methanesulfonylpiperidine

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    Properties

    IUPAC Name

    4-bromo-1-methylsulfonylpiperidine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H12BrNO2S/c1-11(9,10)8-4-2-6(7)3-5-8/h6H,2-5H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HPDJCNCSOTUFOE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CS(=O)(=O)N1CCC(CC1)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H12BrNO2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    242.14 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1082872-21-6
    Record name 4-bromo-1-methanesulfonylpiperidine
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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